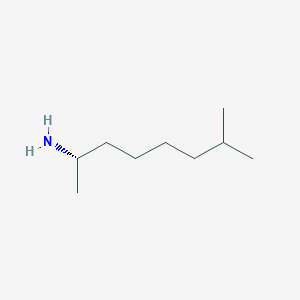

(2S)-7-Methyloctan-2-amine

Description

The compound "(2S)-7-Methyloctan-2-amine" is a chiral secondary amine characterized by an eight-carbon chain (octane) with a methyl group at the seventh carbon and an amine group at the second carbon. The stereochemistry at the second carbon (denoted as "2S") confers enantiomeric specificity, which is critical in pharmacological and biochemical applications where chirality influences receptor binding or metabolic pathways.

Propriétés

IUPAC Name |

(2S)-7-methyloctan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-8(2)6-4-5-7-9(3)10/h8-9H,4-7,10H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWQNJOTURPYHW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7-Methyloctan-2-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 7-methyloctan-2-one. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or an amine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of (2S)-7-Methyloctan-2-amine may involve the use of catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium or platinum, to facilitate the reduction of the corresponding ketone to the amine. The reaction is conducted under high pressure and temperature to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-7-Methyloctan-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

(2S)-7-Methyloctan-2-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biological systems, including as a ligand for receptors or enzymes.

Medicine: Explored for its potential therapeutic applications, such as in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2S)-7-Methyloctan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with receptors or enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Its structural complexity (chloro, methyl, and carboxylic acid groups) contrasts with the linear aliphatic chain of "(2S)-7-Methyloctan-2-amine" . The absence of chiral centers in this compound highlights the unique role of stereochemistry in the target amine.

(2S)-7-Oxabicyclo[2.2.1]heptan-2-amine :

- This bicyclic amine (PubChem entry) features an oxygen atom in its bridged structure, differentiating it from the linear, fully hydrocarbon backbone of "(2S)-7-Methyloctan-2-amine" .

- The bicyclic framework may enhance rigidity and stability compared to the flexible octane chain of the target compound.

Hypothetical Comparison Table

Given the lack of experimental data in the evidence, the following table extrapolates theoretical properties based on chemical principles:

Research Findings and Limitations

Key limitations include:

- Irrelevance of NLP Studies : The cited works discuss machine learning architectures, pretraining methodologies, and bidirectional context modeling, which are unrelated to chemical comparisons .

- Insufficient Chemical Data : References to unrelated compounds (e.g., 7-Chloro-3-methylindole derivative ) or inaccessible PubChem entries preclude meaningful analysis.

Recommendations for Further Study

To address the knowledge gap, consult authoritative chemical databases and literature:

PubChem (https://pubchem.ncbi.nlm.nih.gov/ ): For experimental data on "(2S)-7-Methyloctan-2-amine," including synthesis, NMR spectra, and toxicity.

Reaxys or SciFinder : To identify structurally similar amines and their reported biological or industrial applications.

Chiral Amine Studies : Review enantioselective synthesis methods (e.g., asymmetric catalysis) to contextualize the compound’s preparative relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.